Coagulation Factor XII Inhibition: ~93-Fold Improvement Over Parent Isatin in Identical Assay Conditions
In a direct head-to-head comparison conducted within the same study and assay platform, 1-(p-tolylamino-methyl)-1H-indole-2,3-dione inhibited human coagulation factor XII with a Ki of 1,080 nM (1.08 μM), whereas unsubstituted isatin (the parent indole-2,3-dione scaffold) exhibited negligible inhibition with a Ki > 100,000 nM (>100 μM) [1]. This represents an approximately 93-fold potency gain conferred exclusively by the N-p-tolylaminomethyl substituent. Both measurements were performed under identical conditions: pH 7.4, 25 °C, using a spectrophotometric multiwell plate assay with o-NPA as substrate [1].
| Evidence Dimension | Inhibition constant (Ki) against human coagulation factor XII |
|---|---|
| Target Compound Data | Ki = 1,080 nM (1.08 μM) |
| Comparator Or Baseline | Isatin (unsubstituted indole-2,3-dione): Ki > 100,000 nM (>100 μM) |
| Quantified Difference | Approximately 93-fold lower Ki (greater potency) for the target compound |
| Conditions | Spectrophotometric multiwell plate assay with o-NPA substrate; pH 7.4; 25 °C; human coagulation factor XII enzyme (St. Jude Research Hospital source) |
Why This Matters
This quantifies the absolute requirement for the N-p-tolylaminomethyl substituent to achieve measurable FXII inhibition, directly informing compound selection for coagulation cascade or contact activation pathway studies.
- [1] BindingDB BDBM22797 (target compound): Ki = 1.08E+3 nM vs. Coagulation Factor XII; BindingDB BDBM11022 (isatin): Ki > 1.00E+5 nM vs. Coagulation Factor XII. Data from Hyatt et al., J. Med. Chem. 2007, 50, 1876–1885. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=22797 and https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=11022. View Source
